5-Ethyl 2-methyl pyridine-2,5-dicarboxylate
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Overview
Description
5-Ethyl 2-methyl pyridine-2,5-dicarboxylate is an organic compound with the molecular formula C10H11NO4 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethyl 2-methyl pyridine-2,5-dicarboxylate can be synthesized through the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions include a temperature range of 200-300°C and a pressure of 12-13 MPa .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of paraldehyde and aqueous ammonia in the presence of a catalyst. This method allows for efficient production with a yield of approximately 70%, along with the formation of small amounts of other pyridine bases .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl 2-methyl pyridine-2,5-dicarboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out under specific conditions to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation and various reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions include nicotinic acid and other derivatives of pyridine, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Ethyl 2-methyl pyridine-2,5-dicarboxylate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of resins and other industrial materials.
Mechanism of Action
The mechanism of action of 5-Ethyl 2-methyl pyridine-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of biologically active derivatives. These derivatives can interact with enzymes, receptors, and other molecular targets, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Ethyl 2-methyl pyridine-2,5-dicarboxylate include:
- 2-Methyl-5-ethylpyridine
- 2,5-Pyridinedicarboxylic acid
- Nicotinic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the unique chemical reactions it undergoes. Its ability to serve as a precursor to nicotinic acid and other biologically active derivatives highlights its significance in various scientific and industrial applications .
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
5-O-ethyl 2-O-methyl pyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C10H11NO4/c1-3-15-9(12)7-4-5-8(11-6-7)10(13)14-2/h4-6H,3H2,1-2H3 |
InChI Key |
PHUMFKWKFFVNRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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